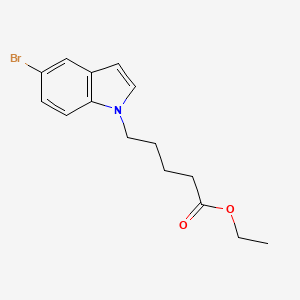

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Description

BenchChem offers high-quality Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(5-bromoindol-1-yl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJZABGSSONURL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674631 |

Source

|

| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-72-7 |

Source

|

| Record name | Ethyl 5-bromo-1H-indole-1-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS Number: 1065074-72-7). This document delves into the synthesis, chemical properties, and potential applications of this N-alkylated indole derivative, providing expert insights into its role as a versatile building block in medicinal chemistry.

Introduction: The Significance of N-Alkylated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and approved pharmaceuticals. Modification of the indole core is a key strategy for modulating pharmacological properties. Specifically, N-alkylation of the indole nitrogen introduces substituents that can significantly influence a molecule's binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.[1]

5-Bromoindole, the precursor to the title compound, is a particularly valuable starting material. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the creation of diverse and complex molecular architectures. The introduction of an ethyl pentanoate chain at the N1 position, resulting in Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, adds a lipophilic ester moiety that can be further modified or may itself contribute to the molecule's biological activity. This compound is categorized as a protein degrader building block, suggesting its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[3]

Physicochemical Properties

A clear understanding of the fundamental properties of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1065074-72-7 | [3][4][5] |

| Molecular Formula | C₁₅H₁₈BrNO₂ | [3][4][6] |

| Molecular Weight | 324.2 g/mol | [3][4][6] |

| Purity | Typically ≥98% | [3][6] |

| InChI | 1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 | [6] |

Synthesis and Mechanism

The synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is typically achieved through the N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Principle

The core of the synthesis is the deprotonation of the indole nitrogen of 5-bromoindole using a suitable base. This generates a nucleophilic indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate), to form the desired N-alkylated product and a salt byproduct.[1] The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) are commonly employed to ensure complete deprotonation of the indole nitrogen.[1]

Workflow for N-Alkylation of 5-Bromoindole

Caption: General workflow for the synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.

Representative Experimental Protocol

The following is a detailed, representative protocol for the synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. This protocol is based on established methods for the N-alkylation of indoles.[1]

Materials and Reagents:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl 5-bromopentanoate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d | 1H | H-4 | Indole H-4 is adjacent to the bromine-bearing carbon and is expected to be downfield. |

| ~7.25 | dd | 1H | H-6 | Coupled to H-7. |

| ~7.20 | d | 1H | H-7 | Coupled to H-6. |

| ~7.10 | d | 1H | H-2 | Indole H-2 is typically a doublet. |

| ~6.45 | d | 1H | H-3 | Indole H-3 is coupled to H-2. |

| ~4.20 | t | 2H | N-CH₂ | Methylene group attached to the indole nitrogen. |

| ~4.10 | q | 2H | O-CH₂ | Methylene group of the ethyl ester. |

| ~2.30 | t | 2H | CO-CH₂ | Methylene group adjacent to the carbonyl. |

| ~1.80-1.90 | m | 4H | -CH₂-CH₂- | Methylene groups of the pentanoate chain. |

| ~1.20 | t | 3H | -CH₃ | Methyl group of the ethyl ester. |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.0 | C=O | Carbonyl carbon of the ester. |

| ~135.0 | C-5 | Carbon bearing the bromine atom. |

| ~129.0 | C-7a | Indole ring junction carbon. |

| ~128.5 | C-2 | Indole C-2. |

| ~124.0 | C-6 | Indole C-6. |

| ~121.5 | C-4 | Indole C-4. |

| ~112.0 | C-3a | Indole ring junction carbon. |

| ~110.0 | C-7 | Indole C-7. |

| ~101.0 | C-3 | Indole C-3. |

| ~60.5 | O-CH₂ | Methylene carbon of the ethyl ester. |

| ~46.0 | N-CH₂ | Methylene carbon attached to the indole nitrogen. |

| ~34.0 | CO-CH₂ | Methylene carbon adjacent to the carbonyl. |

| ~29.0 | N-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |

| ~22.5 | N-CH₂-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |

| ~14.0 | -CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry

The expected mass spectrum would show characteristic isotopic patterns for a bromine-containing compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Formula | Calculated m/z |

| [C₁₅H₁₈⁷⁹BrNO₂ + H]⁺ | 324.0594 |

| [C₁₅H₁₈⁸¹BrNO₂ + H]⁺ | 326.0573 |

| [C₁₅H₁₈⁷⁹BrNO₂ + Na]⁺ | 346.0413 |

| [C₁₅H₁₈⁸¹BrNO₂ + Na]⁺ | 348.0392 |

Applications in Drug Development and Research

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 5-bromoindole core is a key pharmacophore in a variety of drug candidates.

Scaffold for Kinase Inhibitors

The 5-bromoindole moiety is a common starting point for the development of inhibitors targeting various protein kinases. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in diseases such as Alzheimer's and diabetes.[2] Furthermore, 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[7][8]

Precursor for Anticancer Agents

The indole nucleus is a cornerstone in the design of anticancer drugs.[7] The ability to functionalize the 5-position of the indole ring via the bromine atom allows for the systematic exploration of structure-activity relationships (SAR). This can lead to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.[8] The ethyl pentanoate side chain can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce further diversity and target specific protein interactions.

Potential Derivatization Pathways

Caption: Potential synthetic modifications of the title compound for drug discovery.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[4] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on the robust N-alkylation of 5-bromoindole. The presence of two distinct functional handles—the C5-bromo group and the N1-ester side chain—provides medicinal chemists with a versatile platform for creating diverse libraries of compounds. As research into targeted therapies, including kinase inhibitors and protein degraders, continues to expand, the utility of well-designed building blocks like Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate will undoubtedly grow, facilitating the development of the next generation of therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Unlock Drug Discovery. The Role of 5-Bromoindole in Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

CP Lab Safety. Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, min 98%, 1 gram. Retrieved from [Link]

-

Oncotarget. Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

-

PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

-

ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

-

Pharmaffiliates. Chemical Name : Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, a key intermediate in pharmaceutical research and drug development.[1][2][3][4] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a predictive framework based on the molecule's structural attributes, followed by systematic experimental protocols for empirical solubility determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties. Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate possesses distinct regions that dictate its interaction with different solvents.

The molecule can be deconstructed into three primary components:

-

5-Bromo-1H-indole Core: This heterocyclic aromatic ring system is relatively nonpolar but possesses a nitrogen atom capable of acting as a hydrogen bond acceptor. The bromine substituent adds to the molecular weight and introduces a degree of polarity.

-

Ethyl Pentanoate Chain: This ester group introduces polarity and potential for dipole-dipole interactions, as well as being a hydrogen bond acceptor. The alkyl portion of the chain is nonpolar.

-

Linking Alkyl Chain: The pentyl chain connecting the indole nitrogen to the ester group is flexible and nonpolar.

Based on this structure, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[9][10] The molecule exhibits both polar and nonpolar characteristics, suggesting it will be most soluble in solvents of intermediate polarity or in co-solvent systems.

Table 1: Physicochemical Properties of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

| Property | Value | Source |

| Molecular Formula | C15H18BrNO2 | [5][6][7] |

| Molecular Weight | 324.2 g/mol | [5][6][7] |

| CAS Number | 1065074-72-7 | [5][6][7][8] |

| Purity | ≥98% | [5][7] |

Predictive Solubility Framework

The solubility of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

The Lynchpin of Degradation: A Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate as a Protein Degrader Building Block

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of novel therapeutics hinges on the strategic selection and implementation of versatile chemical building blocks. This guide provides an in-depth technical analysis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, a key scaffold in the construction of proteolysis-targeting chimeras (PROTACs). We will dissect its synthesis, explore its strategic role in PROTAC design, and provide validated experimental protocols for its application and evaluation, empowering researchers to leverage this molecule in their drug discovery endeavors.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

Traditional pharmacology has predominantly relied on occupancy-driven inhibitors that block the function of pathogenic proteins.[1] However, this approach has limitations, particularly for proteins lacking well-defined active sites, often termed "undruggable."[2] Targeted protein degradation offers a paradigm shift, moving from an occupancy-based to an event-driven mechanism.[1][3] This strategy utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[4][5]

At the forefront of this revolution are PROTACs, heterobifunctional molecules composed of two distinct ligands connected by a linker.[6] One ligand, the "warhead," binds to the POI, while the other engages an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6] The design of each component of the PROTAC—the warhead, the E3 ligase ligand, and the linker—is critical to its success.[4]

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: A Profile

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is classified as a protein degrader building block, a testament to its utility in the synthesis of these complex molecules.[7] Its structure combines a 5-bromoindole core with a flexible pentanoate chain, offering multiple avenues for chemical modification.

| Property | Value | Source |

| Molecular Formula | C15H18BrNO2 | [7] |

| Molecular Weight | 324.2 g/mol | [7][8] |

| CAS Number | 1065074-72-7 | [7][9] |

| Appearance | Solid | N/A |

| Purity | ≥98% | [7][8] |

Synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a standard N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution where the deprotonated indole nitrogen attacks the electrophilic carbon of an alkyl halide.[10]

Reaction Scheme:

Caption: Synthetic route to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.

Detailed Protocol:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the 5-bromoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until the cessation of hydrogen gas evolution, to form the nucleophilic indolide anion.

-

Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.

Strategic Role in PROTAC Design: A Bifunctional Building Block

The true value of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate lies in its adaptability as a precursor for both the warhead and linker components of a PROTAC.

The 5-Bromoindole Moiety: A Versatile Warhead or Anchor

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[3][11] The 5-bromoindole moiety within this building block can serve several purposes:

-

Direct Warhead: The 5-bromoindole itself can act as a ligand for a target protein. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding.

-

Scaffold for Warhead Elaboration: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the synthesis of a library of derivatives to optimize binding affinity and selectivity for a specific POI.

The Ethyl Pentanoate Chain: A Gateway to Linker Conjugation

The ethyl pentanoate chain is a crucial feature, providing a flexible linker precursor. The terminal ethyl ester can be readily hydrolyzed to a carboxylic acid. This carboxylic acid is a common and versatile functional group for conjugating the warhead-linker fragment to an E3 ligase ligand, typically through an amide bond formation.

Caption: A typical workflow for evaluating PROTAC-induced protein degradation.

Protocol for Western Blotting to Quantify Protein Degradation

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Conclusion

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate represents a strategically designed building block for the synthesis of novel protein degraders. Its inherent chemical features—a modifiable indole core and a linker-ready pentanoate chain—provide a robust platform for the rapid generation and optimization of PROTACs. By understanding its synthesis and potential applications, researchers are well-equipped to harness this molecule in the quest for new therapeutics that address previously "undruggable" targets. This guide serves as a foundational resource, empowering the scientific community to accelerate the development of the next generation of targeted protein degraders.

References

-

CP Lab Safety. (n.d.). Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, min 98%, 1 gram. Retrieved from [Link]

-

Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Retrieved from [Link]

- Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01).

-

ChemTalk. (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]

- Testa, A., et al. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. Pharmaceuticals, 15(3), 359.

- Liu, J., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science, 30(1), 13.

- Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726.

- Girardini, M., et al. (2022). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry, 65(21), 14456-14472.

- Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(6), 781-804.

- Abdel-Aziz, A. A.-M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(23), 8206.

-

Toxicologic Pathology. (2025). Session 5: Protein Degraders. Retrieved from [Link]

-

Toxicologic Pathology. (2024). Session 5: Protein Degraders. Retrieved from [Link]

- Zhang, X., et al. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins.

- Wachelko, O., et al. (2023). Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). Forensic Toxicology, 41(1), 138-147.

- Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv.

- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 239-265.

- Kazi, A., & Kumar, N. (2022). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. International Journal of Molecular Sciences, 23(21), 13083.

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 3. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase | MDPI [mdpi.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate in Targeted Protein Degradation: A Technical Guide

This guide provides an in-depth technical exploration of "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" and its pivotal role as a versatile building block in the rapidly evolving field of Targeted Protein Degradation (TPD). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, strategic application, and downstream validation of this compound in the rational design of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Foundational Concepts in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[1][3][4] The linker is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][] The strategic choice of linker length, composition, and attachment points is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4][5]

Part 2: Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate - A Key Building Block

"Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" (E5BIP) has emerged as a valuable building block in the synthesis of PROTACs, primarily serving as a precursor to a functionalized linker.[7] Its structure incorporates a 5-bromoindole moiety, which can act as a versatile chemical handle, and an ethyl pentanoate chain that provides a flexible spacer with a terminal functional group for conjugation.

Chemical Properties and Design Rationale

| Property | Value | Reference |

| Molecular Formula | C15H18BrNO2 | [7][8][9] |

| Molecular Weight | 324.2 g/mol | [7][8][9] |

| CAS Number | 1065074-72-7 | [7][8][9] |

The rationale for employing E5BIP in PROTAC design is multifaceted:

-

Modular Synthesis: The ethyl ester provides a latent carboxylic acid functionality, allowing for a modular and convergent synthetic strategy.

-

Linker Diversity: The pentanoate chain offers a flexible alkyl linker of a specific length, which can be crucial for achieving the optimal distance and orientation between the POI and the E3 ligase.

-

Chemical Handle: The bromine atom on the indole ring can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities or to serve as a point of attachment for the POI ligand.

Synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

The synthesis of E5BIP is typically achieved through the N-alkylation of 5-bromoindole with a suitable alkylating agent, such as ethyl 5-bromopentanoate. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indole nitrogen attacks the electrophilic carbon of the alkyl halide.[10]

Experimental Protocol: N-alkylation of 5-Bromoindole

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl 5-bromopentanoate

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir until the 5-bromoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.

Part 3: From Building Block to Functional PROTAC

The journey from E5BIP to a functional PROTAC involves a series of well-defined synthetic transformations and conjugation strategies.

Step 1: Hydrolysis to the Carboxylic Acid Linker

The ethyl ester of E5BIP is hydrolyzed to the corresponding carboxylic acid, 5-(5-bromo-1H-indol-1-yl)pentanoic acid, which serves as the active linker for conjugation. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields.[11]

Experimental Protocol: Ester Hydrolysis

Materials:

-

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Hydrochloric acid (HCl) solution (e.g., 1M)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the ethyl ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH ~3 with hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

Step 2: PROTAC Assembly via Amide Coupling

The synthesized carboxylic acid linker is then coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or CRBN ligand) or a POI ligand using standard peptide coupling reagents.

Diagram: General PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC using E5BIP.

Experimental Protocol: Amide Coupling

Materials:

-

5-(5-bromo-1H-indol-1-yl)pentanoic acid

-

Amine-functionalized E3 ligase ligand (e.g., (S,R,S)-AHPC for VHL)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine-functionalized E3 ligase ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 2-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the PROTAC.

Part 4: Characterization and Validation of the Resulting PROTAC

Once synthesized, the PROTAC must undergo rigorous biophysical and cellular characterization to validate its mechanism of action and assess its potential as a therapeutic agent.

Biophysical Assays

These assays are crucial for understanding the binding interactions between the PROTAC, the POI, and the E3 ligase.

| Assay Technique | Purpose | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamics of binding interactions. | K_d (dissociation constant), ΔH (enthalpy change), ΔS (entropy change) |

| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding events. | k_on (association rate), k_off (dissociation rate), K_d |

| Fluorescence Polarization (FP) | To assess binding in a competitive or direct format. | IC₅₀ (half-maximal inhibitory concentration), K_d |

| NanoBRET™ Target Engagement | To measure target engagement in live cells. | Apparent K_d |

Diagram: Biophysical Characterization Workflow

Caption: A stepwise approach for the cellular validation of PROTAC activity.

Part 5: Conclusion and Future Perspectives

"Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" represents a strategically valuable and versatile chemical entity for the construction of PROTACs. Its straightforward synthesis and modular nature allow for the systematic exploration of linker space, a critical parameter in the optimization of potent and selective protein degraders. The methodologies outlined in this guide provide a robust framework for the incorporation of this building block into novel PROTACs and their subsequent rigorous validation.

The future of TPD will likely involve the development of PROTACs with improved drug-like properties, tissue-specific targeting, and the ability to degrade a wider range of "undruggable" proteins. The continued innovation in linker design, facilitated by building blocks like E5BIP, will be paramount to realizing the full therapeutic potential of this transformative technology.

References

-

Pharmaffiliates. (n.d.). Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, min 98%, 1 gram. Retrieved from [Link]

-

Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Library of Medicine. Retrieved from [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. National Library of Medicine. Retrieved from [Link]

-

University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2018). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). PROTACs– a game-changing technology. National Library of Medicine. Retrieved from [Link]

-

Cell Chemical Biology. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Cell Press. Retrieved from [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN105622481A - Process for efficient synthesis of 5-bromoindole.

-

National Center for Biotechnology Information. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

National Center for Biotechnology Information. (2018). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Library of Medicine. Retrieved from [Link]

-

Zoppi, V., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry Letters, 29(10), 1233-1237. Retrieved from [Link]

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

-

National Center for Biotechnology Information. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. calpaclab.com [calpaclab.com]

- 8. labsolu.ca [labsolu.ca]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

The Multifaceted Biological Activities of 5-Bromoindole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds. The strategic introduction of a bromine atom at the 5-position of this indole ring significantly modulates the molecule's electronic and lipophilic properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromoindole derivatives, offering critical insights for researchers, scientists, and drug development professionals. This document details their anticancer, antimicrobial, antiviral, and neuroprotective properties, substantiated by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower the next generation of indole-based therapeutics.

Introduction: The Significance of the 5-Bromoindole Scaffold

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its structural resemblance to endogenous molecules, such as the amino acid tryptophan, allows it to interact with a wide range of biological targets. Halogenation is a classic medicinal chemistry strategy to enhance the pharmacological profile of a lead compound. The introduction of a bromine atom at the 5-position of the indole core (Figure 1) is particularly impactful. This modification can:

-

Increase Lipophilicity: Facilitating passage through cellular membranes and the blood-brain barrier.

-

Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity and binding interactions of the indole ring.[2]

-

Introduce a Site for Further Functionalization: The bromine atom can serve as a handle for synthetic elaboration through various cross-coupling reactions.[3]

These attributes have made 5-bromoindole and its derivatives a fertile ground for the discovery of potent agents against a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[4][5]

Anticancer Activity: Targeting Oncogenic Pathways

5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines by inhibiting critical enzymes and disrupting cellular processes essential for tumor growth.[4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Aberrant activation of EGFR, a receptor tyrosine kinase, is a hallmark of many cancers.[4] Novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[6][7] By binding to the EGFR tyrosine kinase domain, these compounds block downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[8] VEGFR-2 is a key mediator of this process.[9] Certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as effective inhibitors of VEGFR-2, thereby displaying potent anti-angiogenic and anticancer activity.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromoindole-2-carboxylic Acid | Compound 3a | HepG2 (Liver) | 7.95 ± 0.61 | [7] |

| Compound 3a | A549 (Lung) | 10.21 ± 0.83 | [7] | |

| Compound 3a | MCF-7 (Breast) | 13.73 ± 1.09 | [7] | |

| N-benzyl-5-bromoindolin-2-one | Compound 12d | MCF-7 (Breast) | 13.92 ± 1.21 | [10] |

| Compound 7a | MCF-7 (Breast) | 19.53 ± 1.05 | [10] |

Visualizing the Mechanism: VEGFR-2 Signaling Inhibition

The diagram below illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2 and how 5-bromoindole derivatives can intervene to block angiogenesis.

Caption: Dual pathogenic role of GSK-3β in Alzheimer's and its inhibition.

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized assays are crucial. Below are detailed, step-by-step methodologies for core experiments used to evaluate the biological activities of 5-bromoindole derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which is essential for screening anticancer compounds. Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator. [11]2. Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂. [12]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [11][13]5. Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals. [11]6. Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. [13]Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. [11]A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium. [14][15] Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible turbidity is recorded as the MIC. [14][16] Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 5-bromoindole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. [17]2. Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Standardization: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [14]4. Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions. [14]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the 5-bromoindole derivative in which there is no visible growth (i.e., the well is clear). [16]The results can also be read using a plate reader at 600 nm.

Challenges and Future Perspectives

While 5-bromoindole derivatives hold immense therapeutic promise, several challenges must be addressed to translate them into clinical applications. These include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), minimizing off-target effects, and understanding potential toxicity.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To refine the indole scaffold for enhanced potency and selectivity.

-

Advanced In Vivo Models: To better predict clinical efficacy and safety.

-

Combination Therapies: Exploring the synergistic effects of 5-bromoindole derivatives with existing drugs.

-

Target Deconvolution: Identifying the precise molecular targets for novel compounds to elucidate their mechanisms of action.

The continued exploration of this versatile chemical class is crucial for developing novel therapeutics for a range of human diseases. [4]

Conclusion

5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. [4]Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their significant potential for drug discovery. The introduction of the bromine atom at the 5-position consistently proves to be a valuable strategy for enhancing the therapeutic profile of the indole scaffold. This guide provides a foundational understanding and practical methodologies for researchers to build upon in their quest for new and effective treatments for a multitude of human diseases.

References

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available from: [Link]

-

(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available from: [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available from: [Link]

- CN102558017A - Method for preparing 5-bromoindole. Google Patents.

-

Glycogen synthase kinase-3 signaling in Alzheimer's disease. PubMed Central. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. Available from: [Link]

-

Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Available from: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available from: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available from: [Link]

-

Indole Derivatives as Neuroprotectants. PubMed. Available from: [Link]

-

Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. Available from: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available from: [Link]

-

VEGFA-VEGFR2 Pathway. Reactome. Available from: [Link]

-

MTT Cell Assay Protocol. Available from: [Link]

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available from: [Link]

- KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Google Patents.

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. Available from: [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. Available from: [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available from: [Link]

-

Role of GSK-3β in the formation of Aβ deposits. GSK-3β influences the... ResearchGate. Available from: [Link]

-

MTT (Assay protocol. Protocols.io. Available from: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

-

The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. SciSpace. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available from: [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Available from: [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. Available from: [Link]

-

The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers. Available from: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

-

Glycogen synthase kinase 3β and Alzheimer's disease: pathophysiological and therapeutic significance. PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 10. mdpi.com [mdpi.com]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. idexx.dk [idexx.dk]

- 17. files.core.ac.uk [files.core.ac.uk]

The Untapped Potential of Indole-Based Linkers in PROTACs: A Technical Guide for Drug Development Professionals

An In-depth Exploration into the Design, Synthesis, and Evaluation of Proteolysis Targeting Chimeras Incorporating Indole Moieties within their Linker Architecture.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker, a critical component connecting the target protein ligand and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules.[2][3] While extensive research has focused on polyethylene glycol (PEG) and alkyl chains, the exploration of more rigid and functionally diverse linker scaffolds, such as those incorporating indole moieties, remains a nascent yet promising field. This technical guide provides a comprehensive overview of the strategic considerations for designing and implementing indole-based linkers in PROTAC development. We will delve into the rationale behind their use, synthetic strategies, and the critical biophysical and cellular assays required for their validation, offering a forward-looking perspective for researchers and drug development professionals.

While the direct incorporation of indole into PROTAC linkers is an emerging area with limited specific literature, this guide will extrapolate from the established principles of rigid and heterocyclic linker design to provide a foundational understanding and a roadmap for future exploration.

The PROTAC Mechanism of Action: The Linker as the Orchestrator

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][4] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]

The linker is far more than a simple tether; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's success.[2][6] An optimally designed linker will:

-

Facilitate Productive Ternary Complex Formation: The linker must possess the correct length and conformation to bring the POI and E3 ligase into a productive orientation for ubiquitination.[6]

-

Modulate Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4][6]

-

Impact Selectivity: Subtle changes in linker composition can impart selectivity for different target proteins or even different isoforms of the same protein.[2]

Rationale for Indole-Based Linkers: Introducing Rigidity and Functionality

While flexible linkers like PEG and alkyl chains have been widely used, there is a growing interest in the development of more rigid and sophisticated linkers.[2][7] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[7] The indole scaffold, a privileged structure in medicinal chemistry, offers several potential advantages as a linker component:

-

Structural Rigidity: The planar and rigid nature of the indole ring can constrain the conformational flexibility of the linker, potentially leading to more stable and productive ternary complexes.

-

Modulation of Physicochemical Properties: The indole moiety can influence the lipophilicity and polar surface area of the PROTAC, impacting its solubility and cell permeability.

-

Potential for Specific Interactions: The indole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.

-

Synthetic Tractability: The rich chemistry of the indole nucleus allows for versatile functionalization, enabling the straightforward attachment of the POI and E3 ligase ligands at various positions.

Designing and Synthesizing PROTACs with Indole-Based Linkers

The design of an indole-based linker requires careful consideration of several factors, including the attachment points on the indole ring, the overall linker length, and the nature of the connecting chemical groups.

Key Design Considerations:

-

Attachment Points: The indole ring offers multiple positions for substitution (e.g., N1, C2, C3, C5, C6). The choice of attachment points will dictate the exit vectors of the linker and the relative orientation of the POI and E3 ligase ligands.

-

Linker Length and Composition: The indole moiety can be incorporated as a central rigid core, with flexible chains (e.g., alkyl, PEG) extending to the ligands. The overall length must be optimized for each specific POI-E3 ligase pair.[8][9]

-

Connecting Chemistry: Standard bioconjugation techniques, such as amide bond formation and "click chemistry," can be employed to attach the indole-based linker to the POI and E3 ligase ligands.[2][4]

General Synthetic Workflow:

The synthesis of a PROTAC with an indole-based linker typically involves a convergent approach where the functionalized linker is coupled to the POI and E3 ligase ligands in the final steps.

Figure 1. A generalized workflow for the synthesis of a PROTAC incorporating an indole-based linker.

Biophysical and Cellular Characterization: A Self-Validating System

A rigorous and multi-faceted approach is essential to validate the performance of a novel PROTAC. The following experimental protocols provide a self-validating system to assess the key attributes of an indole-based PROTAC.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.

| Assay Technique | Information Provided | Key Considerations |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (KD, ΔH, ΔS) | Requires relatively large amounts of purified proteins. |

| Surface Plasmon Resonance (SPR) | Kinetics of binding (kon, koff, KD) | One binding partner is immobilized on a sensor chip. |

| Biolayer Interferometry (BLI) | Real-time binding kinetics and affinity | Similar to SPR but with a different detection principle. |

| Fluorescence Polarization (FP) | Binding affinity in solution | Requires a fluorescently labeled component. |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

-

Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the indole-based PROTAC over the E3 ligase-coated surface to determine the binding affinity and kinetics of this binary interaction.

-

Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity for the other binary interaction.

-

Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the POI. Inject this mixture over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.

Cellular Assays for Target Degradation and Mechanism of Action

Cellular assays are crucial to confirm that the PROTAC can penetrate the cell membrane, engage its targets, and induce proteasome-mediated degradation.

Experimental Protocol: Western Blotting for Target Protein Degradation

-

Cell Culture: Plate cells expressing the target protein of interest.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the indole-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and time point. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) can be calculated.

To confirm the mechanism of action, this experiment should be repeated in the presence of a proteasome inhibitor (e.g., MG132) and a neddylation inhibitor (e.g., MLN4924). The rescue of protein degradation in the presence of these inhibitors provides strong evidence for a proteasome- and E3 ligase-dependent mechanism.

Figure 2. A step-by-step workflow for assessing target protein degradation via Western blotting.

Future Perspectives and Conclusion

The incorporation of indole-based linkers into PROTAC design represents a compelling strategy to enhance their therapeutic potential. The rigidity and functionality of the indole scaffold offer opportunities to create PROTACs with improved physicochemical properties and more favorable ternary complex formation. While the direct exploration of indole linkers is still in its early stages, the foundational principles of rigid linker design provide a strong rationale for their investigation.

As the field of targeted protein degradation continues to evolve, the development of novel linker technologies will be paramount. The systematic exploration of indole-based linkers, guided by the principles and experimental workflows outlined in this guide, has the potential to unlock new classes of highly potent and selective protein degraders, ultimately expanding the druggable proteome and offering new therapeutic options for a wide range of diseases.

References

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

- Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4 DCAF11 Recruitment. (2024). bioRxiv.

- Novel approaches for the rational design of PROTAC linkers. (2020).

- Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.

- The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers. (2025). Benchchem.

- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.

- Comparison of different PROTAC linkers for targeted protein degrad

- What are PROTAC Linkers? (2022). BroadPharm.

- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters.

- Recent Advances in PROTACs for Drug Targeted Protein Research. (2022). MDPI.

- Impact of linker length on the activity of PROTACs. (2009). Molecular BioSystems.

- Impact of linker length on the activity of PROTACs. (2009).

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry.

- PROTAC Linkers. (n.d.). CD Bioparticles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 6. researchgate.net [researchgate.net]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate as a Versatile Precursor for PROTAC Linker Synthesis

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3][4]

The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6][7][8] Incorporating indole derivatives into PROTAC linkers can offer unique conformational constraints and potential for beneficial interactions within the ternary complex. "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" is a valuable precursor for constructing such linkers. Its structure provides two key points for chemical modification: the bromine atom on the indole ring, which can participate in cross-coupling reactions, and the ethyl ester, which can be hydrolyzed to a carboxylic acid for amide bond formation. This application note provides a detailed guide for researchers on the use of this precursor in the synthesis and evaluation of novel PROTACs.

Chemical Profile of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

This precursor is a foundational building block for PROTACs, providing a versatile scaffold for linker elaboration.[9][10]

| Property | Value | Source |

| CAS Number | 1065074-72-7 | [9] |

| Molecular Formula | C₁₅H₁₈BrNO₂ | [9] |

| Molecular Weight | 324.21 g/mol | [9][11] |

| Appearance | Off-white to pale yellow solid | - |

| Purity | ≥98% | [9] |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | - |

Strategic Application in PROTAC Synthesis

The utility of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate lies in its bifunctional nature, allowing for sequential or orthogonal conjugation of the POI and E3 ligase ligands. The two primary reactive handles are the C5-bromo group on the indole ring and the terminal ethyl ester of the pentanoate chain.

Conceptual Workflow for PROTAC Synthesis

The general strategy involves a multi-step synthesis that allows for the modular assembly of the final PROTAC molecule.[12] This approach facilitates the creation of a library of PROTACs with varying linker lengths and attachment points for optimization.[13]

Caption: General synthetic workflow for PROTAC assembly.

Detailed Protocols